molecular formula C11H14N4 B1324919 N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide CAS No. 952183-02-7

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

Cat. No. B1324919
M. Wt: 202.26 g/mol
InChI Key: TYSYDVONXHQGKX-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, or NIDDM, is an important chemical compound used in a variety of scientific research applications. It is a derivative of indazole and is used as a precursor for the synthesis of a number of compounds. NIDDM has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

1. Polymerization Studies

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide derivatives have been used in the study of nickel bromide complexes for polymerization. These derivatives, when reacted with specific nickel complexes, produce catalytically active species that are efficient for homopolymerization of ethylene and oligomerization of higher olefins, resulting in polymers with low molecular weights and narrow polydispersity indices (Caris et al., 2009).

2. Synthesis and Biological Evaluation

The derivatives of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, particularly indazole and indole carboxamides, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds have been synthesized using standard procedures and have shown remarkable potency and selectivity in inhibition, contributing significantly to the understanding of enzyme interactions and potential applications in medicinal chemistry (Tzvetkov et al., 2014).

3. Antitumor Activities

Certain derivatives of N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide have demonstrated promising antitumor activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against cancer cell lines. This includes the development of compounds like N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, which have shown significant antitumor effects in preliminary bioassay tests (Chu De-qing, 2011).

4. Nitric Oxide Receptor Activators

Indazole derivatives, including those related to N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, have been identified as activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds have been evaluated for their potential in inhibiting platelet aggregation, displaying significant pharmacological activity and potential therapeutic applications (Selwood et al., 2001).

5. Chemically Diverse Syntheses

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide and its derivatives have been explored for their synthetic utility in creating a variety of chemically diverse products. This includes the development of new synthetic methods and the study of their reactions under different conditions, contributing to the field of synthetic chemistry and the exploration of new compounds with potential biological activities (Zhu et al., 2019).

properties

IUPAC Name

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSYDVONXHQGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

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